4-Iodoisothiazole
Overview
Description
4-Iodoisothiazole is a heterocyclic compound that features a five-membered ring containing sulfur, nitrogen, and iodine atoms. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields of science and industry .
Mechanism of Action
Target of Action
4-Iodoisothiazole is a type of isothiazole, a class of compounds known for their varied biological activities These include antiviral, antibacterial, anticancer, and antifungal activities, and they have also been demonstrated to be drug candidates for the treatment of a number of diverse conditions such as depression, schizophrenia, Alzheimer’s, insomnia, pain, type 2 diabetes, diabetic retinopathy, rheumatoid arthritis, and psoriasis .
Mode of Action
For instance, they can undergo metalation, a process where a metal atom is introduced into a molecule . This can lead to changes in the molecule’s structure and function, potentially altering its interaction with its targets.
Biochemical Pathways
They can undergo ring metalation, lateral metalation, and can be utilized in transition metal-catalyzed coupling reactions . These reactions can lead to the formation of various types of substituted isothiazoles , which can then interact with different biochemical pathways.
Pharmacokinetics
The synthesis of isothiazolyl grignard reagents has been accomplished by treating the appropriate this compound with ethylmagnesium bromide . This could potentially impact the compound’s bioavailability.
Result of Action
Given the broad range of biological activities attributed to isothiazoles , it can be inferred that the effects of this compound’s action could be diverse, depending on the specific target and biochemical pathway involved.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodoisothiazole can be synthesized through several methods. One common approach involves the lithiation of isothiazole at the C-4 position followed by quenching with iodine. Another method includes the diazotization of 4-aminoisothiazole with isoamyl nitrite and iodine in nitromethane .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of Grignard reagents. For example, treating this compound with ethylmagnesium bromide can yield various 4-substituted isothiazoles .
Chemical Reactions Analysis
Types of Reactions: 4-Iodoisothiazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki, Stille, and Negishi cross-coupling reactions, which are commonly used to form carbon-carbon bonds.
Oxidation and Reduction: These reactions can modify the functional groups attached to the isothiazole ring.
Common Reagents and Conditions:
Lithium Diisopropylamide (LDA): Used for lithiation at low temperatures.
Ethylmagnesium Bromide: Utilized in Grignard reactions.
Iodine and Isoamyl Nitrite: Employed in diazotization reactions.
Major Products: The reactions typically yield various substituted isothiazoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-Iodoisothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as antiviral, antibacterial, and antifungal agents.
Industry: It is used in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Isothiazole: The parent compound, which lacks the iodine substituent.
Benzisothiazole: A benzo-fused analog with similar biological activities.
Thiazole: A structurally related compound with a sulfur and nitrogen atom in the ring.
Uniqueness: 4-Iodoisothiazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-iodo-1,2-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2INS/c4-3-1-5-6-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPLUOOTMBZERD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447256 | |
Record name | 4-Iodoisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49602-28-0 | |
Record name | 4-Iodoisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodo-1,2-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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